molecular formula C6H7NO5S B2909836 carbonic acid;2-methyl-1,3-thiazole-4-carboxylic acid CAS No. 1609400-31-8

carbonic acid;2-methyl-1,3-thiazole-4-carboxylic acid

Cat. No.: B2909836
CAS No.: 1609400-31-8
M. Wt: 205.18
InChI Key: RBKLFKYYIZXGPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

carbonic acid;2-methyl-1,3-thiazole-4-carboxylic acid is a compound with the molecular formula C5H5NO2S·CH2O3. It is a combination of 2-methyl-1,3-thiazole-4-carboxylic acid and carbonic acid in a 1:1 ratio. This compound is known for its unique chemical structure, which includes a thiazole ring, a carboxylic acid group, and a carbonic acid moiety. The thiazole ring is a five-membered ring containing both sulfur and nitrogen atoms, which contributes to its aromatic properties .

Chemical Reactions Analysis

carbonic acid;2-methyl-1,3-thiazole-4-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or halides. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

carbonic acid;2-methyl-1,3-thiazole-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-methyl-1,3-thiazole-4-carboxylic acid carbonic acid (1:1) involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or bind to receptors to alter cellular signaling . The exact molecular targets and pathways depend on the specific application and derivative of the compound being studied.

Comparison with Similar Compounds

carbonic acid;2-methyl-1,3-thiazole-4-carboxylic acid can be compared with other similar compounds, such as:

    2-Methyl-1,3-thiazole-5-carboxylic acid: Similar structure but with a carboxylic acid group at a different position.

    4-Methylthiazole-2-carboxylic acid: Another thiazole derivative with a different substitution pattern.

    2-Aminothiazole-4-carboxylic acid: Contains an amino group instead of a methyl group.

These compounds share the thiazole ring but differ in their substituents and positions, leading to variations in their chemical properties and applications. The uniqueness of 2-methyl-1,3-thiazole-4-carboxylic acid carbonic acid (1:1) lies in its combination with carbonic acid, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

carbonic acid;2-methyl-1,3-thiazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO2S.CH2O3/c1-3-6-4(2-9-3)5(7)8;2-1(3)4/h2H,1H3,(H,7,8);(H2,2,3,4)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBKLFKYYIZXGPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C(=O)O.C(=O)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.